2-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring and a pyrimidine ring
Preparation Methods
The synthesis of 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base.
Formation of the pyrimidine ring: This can be synthesized through cyclization reactions involving appropriate precursors such as amidines and diketones.
Final coupling: The piperazine and pyrimidine rings are coupled together using suitable coupling agents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and central nervous system disorders.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar compounds to 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine include:
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also feature piperazine rings and are studied for their antitumor activities.
4-tert-butyl-2,6-dibenzoylphenol: This compound is used in materials science and has similar structural features.
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This piperazine derivative is studied for its antioxidant and central nervous system activities.
Properties
Molecular Formula |
C25H38N6O3S |
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Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C25H38N6O3S/c1-19-17-23(29-11-9-28(5)10-12-29)27-24(26-19)30-13-15-31(16-14-30)35(32,33)22-18-20(25(2,3)4)7-8-21(22)34-6/h7-8,17-18H,9-16H2,1-6H3 |
InChI Key |
OISHBQZVWCHELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)N4CCN(CC4)C |
Origin of Product |
United States |
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